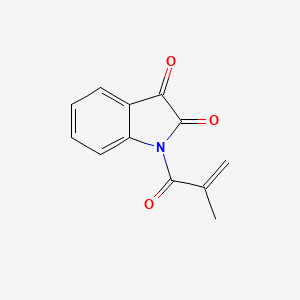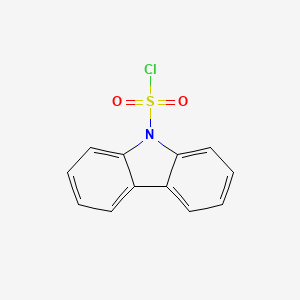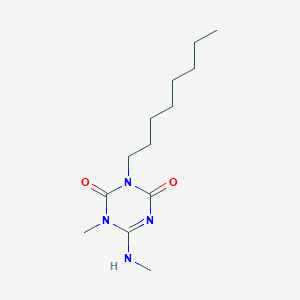
2,2,2-Tribromo-1-chloroethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Tribromo-1-chloroethyl prop-2-enoate is an organic compound with the molecular formula C_5H_5Br_3ClO_2. It is a derivative of prop-2-enoic acid, where the hydrogen atoms on the ethyl group are replaced by bromine and chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromo-1-chloroethyl prop-2-enoate typically involves the bromination and chlorination of ethyl prop-2-enoate. The reaction is carried out in the presence of a brominating agent such as bromine (Br_2) and a chlorinating agent such as thionyl chloride (SOCl_2). The reaction conditions often include a solvent like dichloromethane (CH_2Cl_2) and a catalyst to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Tribromo-1-chloroethyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (RNH_2).
Addition Reactions: Electrophiles such as hydrogen halides (HX) and halogens (X_2) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to induce elimination.
Major Products Formed
Substitution Reactions: Products include substituted ethyl prop-2-enoates.
Addition Reactions: Products include halogenated alkanes.
Elimination Reactions: Products include alkenes and halogenated by-products.
Scientific Research Applications
2,2,2-Tribromo-1-chloroethyl prop-2-enoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Tribromo-1-chloroethyl prop-2-enoate involves its reactivity with nucleophiles and electrophiles. The halogen atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Tribromoethyl prop-2-enoate
- 1-Chloro-2,2,2-tribromoethane
- 2,2-Dibromo-1-chloroethyl prop-2-enoate
Uniqueness
2,2,2-Tribromo-1-chloroethyl prop-2-enoate is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns. This dual halogenation allows for a wider range of chemical transformations compared to compounds with only one type of halogen.
Properties
CAS No. |
59829-02-6 |
|---|---|
Molecular Formula |
C5H4Br3ClO2 |
Molecular Weight |
371.25 g/mol |
IUPAC Name |
(2,2,2-tribromo-1-chloroethyl) prop-2-enoate |
InChI |
InChI=1S/C5H4Br3ClO2/c1-2-3(10)11-4(9)5(6,7)8/h2,4H,1H2 |
InChI Key |
XQIIGQGATOFGJK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(C(Br)(Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)

![2-[(2-Methylnaphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607119.png)
![3-Chloro-6-[2-methoxy-6-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14607126.png)



![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)

![3-(Methyl{4-[(E)-(4-methylphenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14607182.png)
